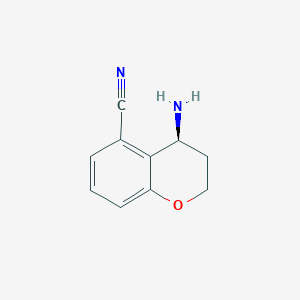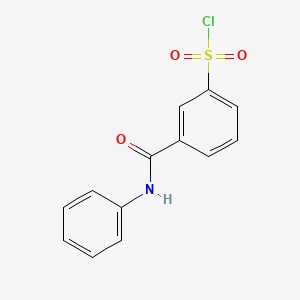
3-(Anilinocarbonyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylcarbamoyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₀ClNO₃S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a phenylcarbamoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(phenylcarbamoyl)benzenesulfonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylcarbamoyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.
Condensation Reactions: The phenylcarbamoyl group can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze the sulfonyl chloride group. The reaction is usually performed at room temperature.
Condensation Reactions: Aldehydes and ketones are used as reactants, often in the presence of a catalytic amount of acid or base.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-(Phenylcarbamoyl)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs that exhibit antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It serves as a reagent for the modification of biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Analytical Chemistry: The compound is employed in the development of analytical methods for the detection and quantification of sulfonamide derivatives in complex matrices.
Mecanismo De Acción
The mechanism of action of 3-(phenylcarbamoyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile. The phenylcarbamoyl group can also participate in various condensation reactions, forming imines and enamines. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbonyl carbon in the phenylcarbamoyl group.
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but lacking the phenylcarbamoyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative, often preferred due to its solid state at room temperature, making it easier to handle.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a methyl group instead of a phenyl group.
Comparison:
Reactivity: 3-(Phenylcarbamoyl)benzenesulfonyl chloride exhibits similar reactivity to benzenesulfonyl chloride and tosyl chloride in nucleophilic substitution reactions. the presence of the phenylcarbamoyl group introduces additional reactivity, allowing for condensation reactions.
Handling: Tosyl chloride is often preferred in laboratory settings due to its solid state at room temperature, whereas 3-(phenylcarbamoyl)benzenesulfonyl chloride and benzenesulfonyl chloride are typically liquids.
Applications: The unique structure of 3-(phenylcarbamoyl)benzenesulfonyl chloride makes it suitable for specialized applications in medicinal chemistry and material science, where the phenylcarbamoyl group can impart specific properties to the final products.
Propiedades
Fórmula molecular |
C13H10ClNO3S |
|---|---|
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
3-(phenylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
Clave InChI |
QXKUKOITDNZFON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
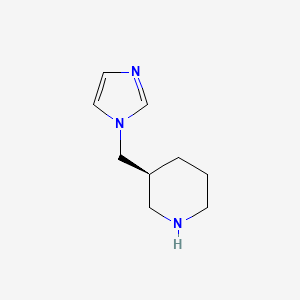
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
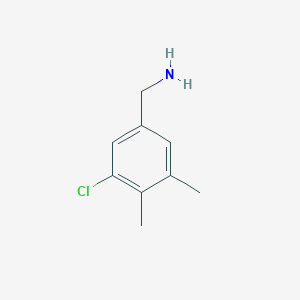
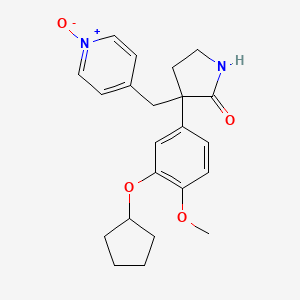

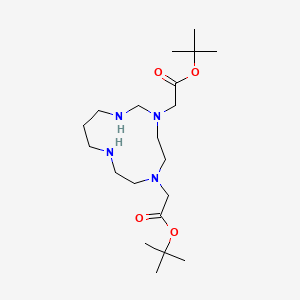
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
